molecular formula C20H17FN2O5 B11602658 methyl (4-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate

methyl (4-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate

Cat. No.: B11602658
M. Wt: 384.4 g/mol
InChI Key: SFBCQXUHJHXBAX-LICLKQGHSA-N
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Description

Methyl (4-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate is a synthetic organic compound characterized by its complex structure, which includes a fluorobenzyl group, an imidazolidinone ring, and a phenoxyacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate typically involves multiple steps:

    Formation of the Imidazolidinone Ring: The initial step involves the reaction of 2-fluorobenzylamine with a suitable carbonyl compound to form the imidazolidinone ring. This reaction is usually carried out under acidic conditions to facilitate ring closure.

    Aldol Condensation: The imidazolidinone intermediate is then subjected to an aldol condensation with 4-formylphenoxyacetic acid. This step requires a base such as sodium hydroxide to promote the formation of the (E)-alkene.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid to yield the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction of the imidazolidinone ring can yield various reduced forms, potentially altering the compound’s biological activity.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under conditions that favor the displacement of the fluorine atom.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or ammonia under elevated temperatures.

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Reduced imidazolidinone derivatives.

    Substitution: Substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, methyl (4-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new pharmaceuticals. The presence of the imidazolidinone ring and the fluorobenzyl group suggests possible activity as enzyme inhibitors or receptor modulators, which could be explored for therapeutic purposes.

Industry

In the materials science field, this compound could be used in the design of novel polymers or as a precursor for the synthesis of advanced materials with specific properties such as fluorescence or conductivity.

Mechanism of Action

The mechanism by which methyl (4-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate exerts its effects is likely related to its ability to interact with biological macromolecules. The imidazolidinone ring can form hydrogen bonds with protein residues, while the fluorobenzyl group can engage in hydrophobic interactions. These interactions may modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (2-{[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl (4-{(E)-[1-(2-chlorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate: Similar structure but with a chlorobenzyl group instead of a fluorobenzyl group.

Uniqueness

Methyl (4-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate is unique due to the presence of the fluorobenzyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C20H17FN2O5

Molecular Weight

384.4 g/mol

IUPAC Name

methyl 2-[4-[(E)-[1-[(2-fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]phenoxy]acetate

InChI

InChI=1S/C20H17FN2O5/c1-27-18(24)12-28-15-8-6-13(7-9-15)10-17-19(25)23(20(26)22-17)11-14-4-2-3-5-16(14)21/h2-10H,11-12H2,1H3,(H,22,26)/b17-10+

InChI Key

SFBCQXUHJHXBAX-LICLKQGHSA-N

Isomeric SMILES

COC(=O)COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=CC=C3F

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=CC=C3F

Origin of Product

United States

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